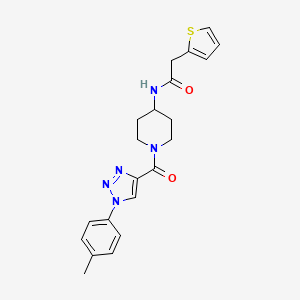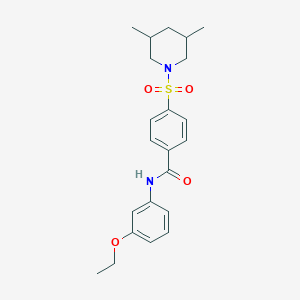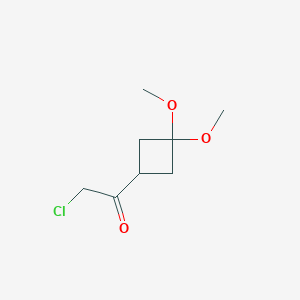
1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an isoquinoline ring, a sulfonyl group, and a phenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine . The isoquinoline ring could be synthesized through a Pictet-Spengler reaction or a similar cyclization . The sulfonyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and isoquinoline rings would likely contribute to the rigidity of the molecule, while the sulfonyl and phenyl groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The pyrazole ring might be susceptible to reactions like halogenation or nitration, while the isoquinoline ring could undergo reactions like reduction or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the size and shape of the molecule, the presence of polar or nonpolar groups, and the potential for intermolecular interactions could all influence properties like solubility, melting point, and stability .科学的研究の応用
Antimicrobial and Antioxidant Activities
- Arylsulfonamide-based quinolines have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant antimicrobial activities, including against Candida strains, Aspergillus niger, and various bacteria, demonstrating their potential in developing new antimicrobial agents (L. Jyothish Kumar & V. Vijayakumar, 2017).
Enhanced Synthesis Techniques
- Comparative studies on conventional and ultrasound irradiation promoted the synthesis of quinoxaline derivatives, highlighting the advantages of ultrasound-assisted methods such as shorter reaction times and better yields. This research suggests the potential for more efficient synthetic pathways in chemical manufacturing (A. Abdula, G. Salman, & Hamid H. Mohammed, 2018).
Antituberculosis and Cytotoxicity Studies
- Heteroarylthioquinoline derivatives have been synthesized and screened for their antituberculosis activity and cytotoxic effects. Certain compounds showed high activity against Mycobacterium tuberculosis without toxic effects on mouse fibroblast cells, indicating their potential in tuberculosis treatment (Selvam Chitra et al., 2011).
HIV-1 Replication Inhibitors
- Research on N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives has identified compounds with promising activity against HIV-1 replication, presenting a new avenue for anti-HIV drug development (Zhiping Che et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15(25)16-7-5-8-19(10-16)28(26,27)24-13-17-6-3-4-9-20(17)21(14-24)18-11-22-23(2)12-18/h3-12,21H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWUXUMEESOMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

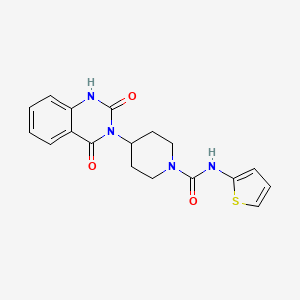


![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)
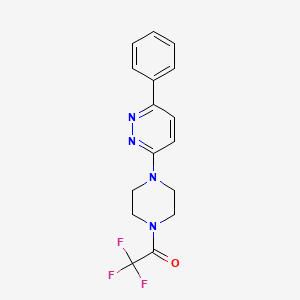

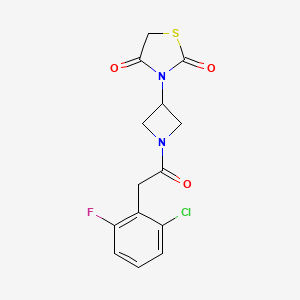
![2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2980427.png)
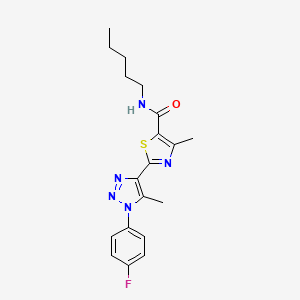
![4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980433.png)

